1'-(p-Tolyl)-[1,3'-bipyrrolidine]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound characterized by its unique bipyrrolidine structure with a p-tolyl substituent
Preparation Methods
The synthesis of 1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione can be compared to other similar compounds such as:
p-Tolyl isothiocyanate: Used in the preparation of various organic compounds.
3-Methyl-1-(p-tolyl)triazene: Known for its use in methylation reactions.
The uniqueness of 1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione lies in its bipyrrolidine structure, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-4-6-12(7-5-11)17-14(18)10-13(15(17)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHGQUSYOJLVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387460 |
Source
|
Record name | [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89143-14-6 |
Source
|
Record name | [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.